6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
Description
6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one is a synthetic compound that belongs to the class of spirocyclic oxindoles. These compounds are characterized by a unique spiro structure, where an indole ring is fused with an oxane ring. The presence of a fluorine atom at the 6th position of the indole ring adds to its chemical uniqueness and potential biological activity.
Properties
IUPAC Name |
6-fluorospiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBKYJWOYTKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=C(C=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable indole derivative with an appropriate oxane precursor under controlled conditions. For instance, the reaction might involve the use of a fluorinated indole derivative and an oxane precursor in the presence of a strong base or acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxindole derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. For instance, the compound may act as a serotonin receptor ligand, influencing neurotransmitter signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with applications in fluorescence sensing.
Spirocyclic oxindoles: A broader class of compounds with similar spiro structures and diverse biological activities.
6-Fluoroindole: A simpler fluorinated indole derivative with applications in anticancer and antimicrobial research.
Uniqueness
6-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one stands out due to its specific spiro structure and the presence of a fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound in various fields of scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
